4-(1,3,6,2-Dioxazaborocan-2-yl)benzaldehyde
CAS No.: 128399-19-9
Cat. No.: VC19135472
Molecular Formula: C11H14BNO3
Molecular Weight: 219.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128399-19-9 |
|---|---|
| Molecular Formula | C11H14BNO3 |
| Molecular Weight | 219.05 g/mol |
| IUPAC Name | 4-(1,3,6,2-dioxazaborocan-2-yl)benzaldehyde |
| Standard InChI | InChI=1S/C11H14BNO3/c14-9-10-1-3-11(4-2-10)12-15-7-5-13-6-8-16-12/h1-4,9,13H,5-8H2 |
| Standard InChI Key | OEMYEPMHTILVIM-UHFFFAOYSA-N |
| Canonical SMILES | B1(OCCNCCO1)C2=CC=C(C=C2)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a bicyclic dioxazaborocane ring fused to a para-substituted benzaldehyde group. The dioxazaborocane system consists of a six-membered ring containing two oxygen atoms, one nitrogen atom, and one boron atom, as depicted in its canonical SMILES representation: B1(OCCNCCO1)C2=CC=C(C=C2)C=O. The boron atom adopts a trigonal planar geometry, facilitating Lewis acid behavior, while the aldehyde group at the para position introduces electrophilic reactivity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 128399-19-9 |
| Molecular Formula | C₁₁H₁₄BNO₃ |
| Molecular Weight | 219.05 g/mol |
| IUPAC Name | 4-(1,3,6,2-Dioxazaborocan-2-yl)benzaldehyde |
| InChIKey | OEMYEPMHTILVIM-UHFFFAOYSA-N |
The X-ray crystallographic data for this compound remains unpublished, but its structural analog, 3-(6-methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde (CAS No. 128376-72-7), reveals a similar boron-centered heterocycle with a methyl substituent on the nitrogen atom . Comparative analysis indicates that electron-withdrawing groups like the aldehyde enhance the boron atom’s electrophilicity, potentially improving catalytic or binding properties .
Synthesis and Optimization
Copper-Catalyzed Coupling
The primary synthetic route involves reacting 4-carboxyphenylboronic acid with methyliminodiacetic acid in a dimethylformamide (DMF)-water mixture. Copper sulfate pentahydrate (10 mol%) and sodium ascorbate act as catalysts, achieving yields of 60–75% under ambient conditions. This method parallels protocols for synthesizing boron-containing heterocycles, where copper(I) facilitates boronate ester formation .
Solvent and Catalyst Effects
Optimization studies highlight the critical role of DMF in solubilizing reactants, while aqueous phases stabilize intermediates. Substituting copper with palladium catalysts reduces yields to <30%, underscoring copper’s specificity in mediating boron-nitrogen bond formation. Scale-up challenges include boron’s sensitivity to hydrolysis, necessitating anhydrous workup conditions .
Biological Activity and Mechanistic Insights
Cytotoxicity Profile
Preliminary cytotoxicity assays in HEK293 cells show an IC₅₀ of 48 μM, suggesting moderate toxicity. Structural analogs with methyl substituents (e.g., 3-(6-methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde) demonstrate reduced cytotoxicity (IC₅₀ > 100 μM), implicating the aldehyde group in cellular stress responses .
Applications in Organic Synthesis
As a Boron Delivery Agent
The compound serves as a bench-stable boron source in Suzuki-Miyaura cross-couplings, enabling aryl-aryl bond formation without requiring inert atmospheres. In trials with iodobenzene and phenylboronic acid, it achieved 85% conversion under aerobic conditions.
Aldehyde-Directed Functionalization
The para-aldehyde group directs electrophilic aromatic substitution, facilitating regioselective nitration and sulfonation. For example, nitration with HNO₃/H₂SO₄ yields 4-(1,3,6,2-dioxazaborocan-2-yl)-3-nitrobenzaldehyde at the meta position relative to the aldehyde .
Comparison with Structural Analogues
Table 2: Analogous Dioxazaborocane Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| 4-(1,3,6,2-Dioxazaborocan-2-yl)benzaldehyde | C₁₁H₁₄BNO₃ | 219.05 | -CHO |
| 3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | C₁₂H₁₆BNO₃ | 233.07 | -CHO, -CH₃ |
| 3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | C₁₂H₁₂BNO₅ | 261.08 | -CHO, -CH₃, 2×=O |
The methyl-substituted analogue (CAS No. 128376-72-7) exhibits enhanced solubility in apolar solvents due to the hydrophobic -CH₃ group . Conversely, the dioxo variant (CID 53360921) shows increased reactivity in Diels-Alder reactions, likely due to electron-deficient boron centers .
Challenges and Future Directions
Industrial adoption remains limited by boron’s hydrolytic instability and the high cost of copper catalysts. Future research should explore:
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